(S)-Pyrrolidine-3-sulfonic acid

Description

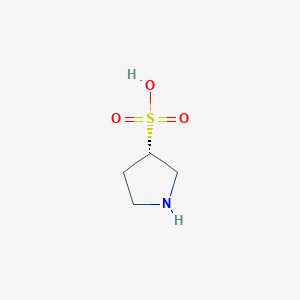

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO3S |

|---|---|

Molecular Weight |

151.19 g/mol |

IUPAC Name |

(3S)-pyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C4H9NO3S/c6-9(7,8)4-1-2-5-3-4/h4-5H,1-3H2,(H,6,7,8)/t4-/m0/s1 |

InChI Key |

CQXPKCLOHLADCJ-BYPYZUCNSA-N |

Isomeric SMILES |

C1CNC[C@H]1S(=O)(=O)O |

Canonical SMILES |

C1CNCC1S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Pyrrolidine 3 Sulfonic Acid

Enantioselective Synthetic Routes to the Pyrrolidine (B122466) Core

The construction of the chiral pyrrolidine skeleton is the foundational step in the synthesis of (S)-pyrrolidine-3-sulfonic acid. Chemists have developed numerous enantioselective methods to ensure the correct stereochemistry of the pyrrolidine ring, which can be broadly categorized into chiral pool approaches and asymmetric cyclization strategies.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy leverages the inherent chirality of these molecules to build more complex chiral structures. For pyrrolidine synthesis, amino acids and carbohydrates are the most common starting points. mdpi.com

(S)-pyroglutamic acid, derived from glutamic acid, is a particularly valuable starting material as it already contains the pyrrolidine ring with the desired (S)-stereochemistry at C5. kib.ac.cn Similarly, other natural amino acids like (S)-proline and (R)- or (S)-aspartic acid serve as robust precursors. mdpi.comnih.gov For instance, 3-pyrrolidinylisoxazoles have been synthesized from both (R)- and (S)-aspartic acid, demonstrating the utility of this chiral pool. nih.gov Carbohydrates, such as D-glucose, can also be transformed through a series of reactions into functionalized pyrrolidines. kib.ac.cn Another example involves the use of 2,3-O-isopropylidene-D-erythronolactol, a derivative of D-erythrose, to synthesize novel chiral pyrrolidines. researchgate.net

The primary advantage of this approach is the reliable transfer of chirality from the starting material to the final product. However, it can sometimes be limited by the availability of starting materials with the correct stereochemical configuration and may require lengthy synthetic sequences to modify the initial scaffold.

Table 1: Examples of Chiral Pool Starting Materials for Pyrrolidine Synthesis

| Chiral Starting Material | Natural Source Category | Reference(s) |

|---|---|---|

| (S)-Pyroglutamic Acid | Amino Acid Derivative | kib.ac.cn |

| (S)-Proline | Amino Acid | mdpi.com |

| (R)- and (S)-Aspartic Acid | Amino Acid | nih.gov |

| D-Glucose | Carbohydrate | kib.ac.cn |

Asymmetric Cyclization Strategies

Asymmetric cyclization strategies build the chiral pyrrolidine ring from acyclic precursors using chiral catalysts or auxiliaries to induce stereoselectivity. These methods offer greater flexibility in designing the target molecule compared to chiral pool approaches.

One prominent method is the intramolecular aza-Michael addition , where a nitrogen nucleophile attacks an α,β-unsaturated system within the same molecule. The "clip-cycle" strategy, for example, uses a chiral phosphoric acid to catalyze the enantioselective cyclization of a N-protected bis-homoallylic amine that has been "clipped" to a thioacrylate, yielding highly enantioenriched pyrrolidines. core.ac.ukacs.org

[3+2] Cycloaddition reactions are another powerful tool. The reaction between an azomethine ylide and an alkene is a classic method for constructing pyrrolidine rings. Asymmetric versions of this reaction can achieve excellent stereocontrol. acs.org For instance, using chiral N-tert-butanesulfinylazadienes as one component allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The chirality is induced by the sulfinyl auxiliary, which can be removed later.

Other innovative strategies include:

C-H Amination/Cyclization: This involves the direct functionalization of a C-H bond to form a C-N bond, triggering cyclization. This can be achieved using various catalysts, including rhodium and copper complexes, to provide enantiopure pyrrolidines from simple hydrocarbons or amino alcohols. nih.govorganic-chemistry.org

Memory of Chirality-Assisted Cyclization: In this approach, a transient chiral enolate intermediate "remembers" the original stereochemistry of the starting material, even after the initial stereocenter is temporarily destroyed. This has been used in intramolecular SN2' reactions to produce functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity. researchgate.net

Cascade Reactions: A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, can generate substituted pyrrolidines with three stereocenters in high yields and diastereoselectivities. rsc.org

Table 2: Overview of Asymmetric Cyclization Strategies for Pyrrolidine Synthesis

| Strategy | Catalyst/Auxiliary | Key Features | Reference(s) |

|---|---|---|---|

| Intramolecular aza-Michael Addition | Chiral Phosphoric Acid | Forms ring via conjugate addition; high enantioselectivity. | core.ac.ukacs.org |

| [3+2] Cycloaddition | Chiral Sulfinamide Auxiliary | Constructs ring from two components; high diastereoselectivity. | acs.org |

| Asymmetric C(sp3)-H Amination | Chiral Iridium or Rhodium Catalysts | Direct C-H functionalization; streamlined synthesis. | nih.govorganic-chemistry.org |

| Memory of Chirality | None (Substrate-controlled) | Relies on transient axial chirality of an enolate intermediate. | researchgate.net |

Stereoselective Introduction of the Sulfonic Acid Moiety

Once the chiral pyrrolidine core is established, the next critical step is the introduction of the sulfonic acid group (or a precursor) at the C3 position with the correct stereochemistry. This requires methods that are both regioselective (targeting the C3 position) and stereoselective.

Regioselective Sulfonylation Methods

Achieving C3-regioselectivity on the pyrrolidine ring can be challenging. Several modern synthetic methods have been developed to address this. Photoredox catalysis has enabled the dehydrogenative aromatization of pyrrolidines, which can be coupled with a C3-selective sulfonylation using arylsulfonyl chlorides to produce β-sulfonyl pyrroles. d-nb.info While this yields a pyrrole, the methodology for C3-sulfonylation is significant.

More directly, visible-light-induced cascade reactions of 1,5-dienes with sulfonyl chlorides can produce 3-sulfonylated pyrrolin-2-ones. mdpi.com This tandem sulfonylation-cyclization process proceeds via an intermolecular radical addition and subsequent cyclization, affording the desired regiochemistry. mdpi.com Similarly, a radical-relay sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts and a sulfur dioxide source provides a transition-metal-free route to sulfonylated pyrrolidones. nih.gov These methods generate precursors (pyrrolinones or pyrrolidones) where the sulfonyl group is correctly positioned for subsequent reduction to the target pyrrolidine.

Diastereoselective and Enantioselective Sulfonylation

The most direct and elegant approach to this compound and its derivatives involves combining the formation of the pyrrolidine ring with the introduction of the sulfonyl group in a single, stereocontrolled step.

A highly effective strategy is the asymmetric [3+2] cycloaddition of azomethine ylides with vinyl sulfonyl fluorides . researchgate.net Catalyzed by a copper(II) complex with a chiral ligand, this reaction provides direct access to chiral pyrrolidine-3-sulfonyl fluorides. The reaction proceeds with high yields and excellent control over both diastereoselectivity and enantioselectivity. researchgate.net The resulting sulfonyl fluoride (B91410) group is a versatile handle that can be easily hydrolyzed to the target sulfonic acid or converted into sulfonamides and sulfonate esters. researchgate.net

Table 3: Cu-Catalyzed Asymmetric Cycloaddition for Pyrrolidine-3-sulfonyl Fluoride Synthesis researchgate.net

| Entry | R Group on Ylide | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Phenyl | 83 | >20:1 | 93 |

| 2 | 4-Fluorophenyl | 87 | >20:1 | 94 |

| 3 | 2-Naphthyl | 81 | >20:1 | 91 |

| 4 | 2-Thienyl | 75 | >20:1 | 92 |

Data sourced from a study on Cu-catalyzed endo-selective asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethenesulfonyl fluorides. researchgate.net

Alternative strategies rely on the principles of substrate control. For example, an enantioselective intramolecular carboamination of an alkene tethered to a sulfonamide, catalyzed by a chiral copper(II)-Box complex, can form a chiral sultam (a cyclic sulfonamide). nih.gov In this case, the stereocenter is created during the ring-forming step, with the sulfonyl group already incorporated into the acyclic precursor. nih.gov

Chemoenzymatic Syntheses of this compound Precursors

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions. This approach is particularly useful for generating enantiopure building blocks that can then be converted into the final target molecule through traditional organic synthesis. whiterose.ac.ukmdpi.com

For the synthesis of chiral pyrrolidine precursors, enzymes such as lipases and ketoreductases are frequently employed.

Lipases are used for the kinetic resolution of racemic alcohols or amines. They selectively acylate one enantiomer, allowing for the separation of the fast-reacting acylated product from the slow-reacting unreacted enantiomer. mdpi.com

Ketoreductases (KREDs) , often used with a cofactor regeneration system, can reduce a prochiral ketone to a chiral alcohol with very high enantioselectivity. mdpi.com

These enzymatically produced chiral alcohols or amines are valuable precursors. For instance, a chiral alcohol can be converted into a good leaving group and then displaced by a nitrogen nucleophile in a cyclization reaction to form the pyrrolidine ring.

A relevant example of combining enzymatic and chemical steps for sulfation is seen in oligosaccharide synthesis. In one case, a complex tetrasaccharide was assembled, and then a chemical method using a stannylene intermediate was employed for the regioselective sulfation at a specific hydroxyl group. nih.gov This was followed by an enzymatic fucosylation step to complete the synthesis. nih.gov This hybrid strategy, which marries the precision of biocatalysis with targeted chemical modification like sulfation, provides a powerful conceptual framework for the efficient and stereocontrolled synthesis of complex molecules like this compound.

Enzyme-Mediated Derivatization

Enzyme-mediated derivatization provides a powerful strategy for accessing chiral building blocks essential for the synthesis of this compound. While direct enzymatic sulfonation of the pyrrolidine ring is not yet a well-established method, enzymes are extensively used to create chiral precursors, most notably through the kinetic resolution of racemates. Lipases are particularly effective for this purpose, selectively acylating one enantiomer of a racemic mixture, allowing for the separation of two enantiomerically enriched compounds.

A key precursor for this compound is (S)-3-hydroxypyrrolidine. Biocatalytic kinetic resolution of racemic 3-hydroxypyrrolidine and its derivatives has been successfully achieved using various lipases. For instance, the acetylation of racemic N-substituted-3-hydroxypyrrolidine using Amano Lipase PS-IM has been shown to produce the desired (S)-alcohol with excellent enantioselectivity. whiterose.ac.uk This enzymatic step provides an optically pure intermediate that can be chemically converted to the target sulfonic acid.

The table below summarizes findings from various studies on the lipase-mediated kinetic resolution of pyrrolidine derivatives, highlighting the enzyme's role in producing enantiomerically pure precursors.

| Enzyme | Substrate | Reaction | Product (Enantiomeric Excess, ee) | Reference |

| Amano Lipase P | rac-N-Boc-3-hydroxypyrrolidine | Acetylation | (S)-N-Boc-3-hydroxypyrrolidine (>99% ee) | whiterose.ac.uk |

| Amano Lipase PS-IM | rac-N-benzyl-3-hydroxypyrrolidine | Acetylation | (S)-N-benzyl-3-hydroxypyrrolidine (98% ee) | whiterose.ac.uk |

| Candida antarctica Lipase B (CAL-B) | rac-N-benzylacetyl proline ester | Hydrolysis | (R)-N-benzylacetyl proline (Excellent ee) | whiterose.ac.uk |

| Aspergillus niger Lipase (ANL) | rac-proline derivative | Hydrolysis | (S)-proline (Good ee) | whiterose.ac.uk |

This chemoenzymatic approach, which combines a highly selective enzymatic resolution with subsequent chemical modifications, is a cornerstone of modern asymmetric synthesis. nih.gov The strategy of using an enzyme to resolve a chiral alcohol, which is then chemically transformed into a different functional group, demonstrates the synergy between biocatalysis and traditional organic synthesis.

Biocatalytic Transformations for Stereocontrol

Beyond kinetic resolution, biocatalytic transformations are being developed to directly install or control stereochemistry during the formation of the pyrrolidine ring or its functionalization. Engineered enzymes, such as cytochrome P450 variants and transaminases, are at the forefront of this research, enabling highly stereoselective C-H functionalization reactions. nih.govrochester.edu

One-pot photoenzymatic synthesis routes have been developed for chiral N-Boc-3-hydroxy-pyrrolidine, achieving high conversions and greater than 99% enantiomeric excess. acs.org These methods combine a photochemical oxyfunctionalization at the C3 position with a stereoselective enzymatic carbonyl reduction step, demonstrating a mild and efficient workflow from simple starting materials. acs.orgresearchgate.net

Furthermore, engineered cytochrome P411 enzymes have been utilized to construct chiral pyrrolidines through abiological intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.edu By creating an alkyl nitrene that inserts into a C-H bond, these biocatalysts can form the pyrrolidine ring with good enantioselectivity and catalytic efficiency. nih.gov

The table below illustrates examples of biocatalytic transformations for creating chiral pyrrolidine scaffolds.

| Enzyme System | Transformation | Substrate Type | Product Feature | Key Advantage | Reference |

| Photo-organo catalyst + Keto Reductase (KRED) | C-H Oxyfunctionalization & Carbonyl Reduction | N-Boc-pyrrolidine | (S)-N-Boc-3-hydroxypyrrolidine | High ee (>99%), one-pot synthesis | acs.org |

| Engineered Cytochrome P411 | Intramolecular C-H Amination | Alkyl Azides | Chiral Pyrrolidines | Direct ring formation with stereocontrol | nih.govcaltech.edu |

| Monoamine Oxidase (MAO-N) | Desymmetrization | Prochiral Pyrrolidines | Chiral Cyclic Imines | High enantiomeric purity from prochiral substrates | rsc.org |

These methods highlight the potential of biocatalysis to address the challenge of stereocontrol in the synthesis of complex molecules like this compound by providing access to key chiral intermediates with high precision.

Novel Synthetic Pathways and Strategic Bond Formations

The quest for more efficient and elegant syntheses of this compound and its analogues has driven the development of novel synthetic pathways that often rely on strategic bond formations. These modern methods move beyond classical approaches to offer improved stereocontrol, atom economy, and functional group tolerance.

One innovative strategy involves the palladium-catalyzed C-H arylation of pyrrolidine derivatives. By using an aminoquinoline auxiliary attached at the C3 position as a directing group, researchers have achieved highly regio- and stereoselective arylation at the C4 position. acs.org This method allows for the construction of cis-3,4-disubstituted pyrrolidines, which can be further manipulated. The directing group can later be removed under mild conditions to furnish various biologically relevant motifs. acs.org This approach exemplifies a strategic bond formation that functionalizes the pyrrolidine core with high precision.

Another novel pathway utilizes 1,3-dipolar cycloaddition reactions catalyzed by environmentally benign catalysts. The diastereoselective synthesis of functionalized pyrrolidines has been accomplished using azomethine ylides that react with various dipolarophiles. acs.org Notably, solid acid catalysts derived from natural carbohydrates like cellulose (B213188) have been shown to be effective, offering a cost-effective and recyclable catalytic system. acs.org

Application in Asymmetric Catalysis and Synthesis Research

(S)-Pyrrolidine-3-sulfonic Acid as a Chiral Organocatalyst

The utility of this compound as a chiral organocatalyst is rooted in its ability to mimic the catalytic behavior of the naturally occurring amino acid, L-proline. semanticscholar.org Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a greener and often more economical alternative to traditional metal-based catalysts. semanticscholar.org

This compound and its derivatives are considered proline mimetics, meaning they replicate the catalytic activity of proline, particularly in transformations like aldol (B89426) and Mannich reactions. nih.govnih.gov Proline itself is a cornerstone of organocatalysis, but it can suffer from drawbacks such as low solubility in common organic solvents and sometimes provides only moderate enantioselectivity. nih.govresearchgate.net

To address these limitations, researchers have developed various proline surrogates, including those based on the this compound scaffold. nih.gov The sulfonic acid group, being a strong Brønsted acid, can influence the catalyst's reactivity and solubility profile. For instance, N-sulfonylated proline derivatives have shown improved performance in aldol reactions, achieving high yields and enantioselectivities. researchgate.net These modified catalysts often exhibit better solubility in nonpolar solvents, which can simplify product isolation and be advantageous for industrial applications. nih.gov

The catalytic activity of pyrrolidine-based organocatalysts, including those derived from this compound, primarily relies on two key activation modes: enamine and iminium ion catalysis. researchgate.nettudelft.nl These modes involve the formation of covalent intermediates between the catalyst and the substrate. tudelft.nl

Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. tudelft.nl This enamine then attacks an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a stereochemically defined product. This is a common mechanism in aldol and Michael addition reactions. nih.gov

Iminium Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a transient iminium ion. tudelft.nl This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. tudelft.nl This activation mode is central to reactions like the Diels-Alder and conjugate additions. tudelft.nl

The presence of the sulfonic acid group in the 3-position of the pyrrolidine ring can influence these activation modes through electronic effects and by providing an additional site for hydrogen bonding, potentially enhancing the organization of the transition state and improving stereoselectivity. nih.gov

The catalytic cycle of a proline-mimetic organocatalyst typically begins with the formation of either an enamine or an iminium ion intermediate. tudelft.nl Following the key carbon-carbon bond-forming step, the catalyst is regenerated through hydrolysis, releasing the product and allowing the catalyst to enter a new cycle. tudelft.nl

Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided insights into the transition states of these reactions. nih.gov These studies help to understand how the structure of the catalyst, including the substituents on the pyrrolidine ring, dictates the stereochemical outcome of the reaction. For bifunctional catalysts, where another functional group like the sulfonic acid is present, the mechanism can involve a more complex, highly organized transition state where non-covalent interactions, such as hydrogen bonding, play a crucial role in stereocontrol. nih.gov

Ligand Design and Synthesis Featuring the this compound Scaffold

Beyond its direct use in organocatalysis, the this compound framework is a valuable building block for the synthesis of chiral ligands for transition metal-catalyzed reactions. sigmaaldrich.com The combination of a chiral backbone with a coordinating sulfonic acid group allows for the creation of ligands that can effectively control the stereochemical environment around a metal center.

Chiral ligands are essential for enantioselective transition metal catalysis, a cornerstone of modern synthetic chemistry for producing enantiopure compounds. sigmaaldrich.com The this compound scaffold can be incorporated into various ligand architectures. The pyrrolidine nitrogen and the sulfonate oxygen can act as donor atoms, forming stable chelate complexes with a range of transition metals such as palladium, rhodium, and copper.

The synthesis of these ligands often involves the functionalization of the pyrrolidine nitrogen or other positions on the ring, allowing for the fine-tuning of the ligand's steric and electronic properties. This modularity is a significant advantage in the development of new and more effective catalysts for specific transformations.

Table 1: Examples of Reactions Catalyzed by Metal Complexes with Pyrrolidine-Derived Ligands

| Reaction Type | Metal | Ligand Type | Research Focus |

|---|---|---|---|

| C(sp³)–H Arylation | Palladium | Aminoquinoline Amide | Mechanistic studies on regio- and stereoselectivity. acs.org |

| Suzuki–Miyaura Coupling | Palladium | Telluroether Schiff Base | Investigation of catalyst activity. rsc.org |

This table is generated based on research on pyrrolidine derivatives and may not exclusively feature this compound based ligands, but illustrates the application scope.

The characterization of the resulting ligand-metal complexes is crucial for understanding their catalytic behavior. researchgate.netmdpi.com A variety of analytical techniques are employed to elucidate the structure and properties of these complexes.

Table 2: Common Characterization Techniques for Ligand-Metal Complexes

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and bonding within the complex. |

| Infrared (IR) Spectroscopy | Helps to identify the coordination of the ligand to the metal center by observing shifts in vibrational frequencies. researchgate.net |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. researchgate.net |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state. mdpi.com |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight. nih.gov |

Through these characterization methods, researchers can establish a clear structure-activity relationship, which is fundamental for the rational design of more efficient and selective catalysts. Mechanistic investigations of the catalytic cycle, including the identification of reaction intermediates and the determination of the turnover-limiting step, are often aided by these characterization techniques. acs.org

Enantioselectivity and Diastereoselectivity in Ligand-Promoted Reactions

The stereochemical control exerted by a chiral catalyst or ligand is paramount in asymmetric synthesis, determining the preferential formation of one enantiomer or diastereomer over others. The this compound scaffold is designed to induce high levels of stereoselectivity. The fixed chirality of the pyrrolidine ring creates a defined three-dimensional space around the catalytic center. When this molecule participates in a reaction, it forces the substrates to approach in a specific orientation, leading to the selective formation of a particular stereoisomer.

In organocatalysis, aryl pyrrolidine derivatives have been shown to be highly effective in a variety of reactions, with their efficacy often linked to noncovalent interactions that stabilize the transition state. nih.gov The sulfonic acid group in this compound can act as a potent hydrogen-bond donor, similar to the amide or thiourea (B124793) groups in other bifunctional organocatalysts. nih.govresearchgate.net This hydrogen-bonding capability allows the catalyst to activate an electrophile and simultaneously orient it within the chiral environment, enhancing stereochemical control.

Role as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. du.ac.in After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The pyrrolidine scaffold, derived from the readily available amino acid proline, is a common framework for effective chiral auxiliaries. du.ac.inbac-lac.gc.ca

The fundamental principle of an auxiliary-promoted reaction is the conversion of an achiral substrate into a chiral, diastereomeric intermediate. By attaching the this compound moiety to a substrate, a new chiral center is introduced. Subsequent reactions on this modified substrate are then influenced by the steric and electronic properties of the auxiliary. The chiral environment created by the pyrrolidine ring blocks one face of the reactive center on the substrate, forcing the incoming reagent to attack from the less hindered face. This directed attack results in the formation of one diastereomer in preference to the other. The degree of diastereoselectivity achieved depends on how effectively the auxiliary differentiates between the two faces of the molecule in the transition state.

The utility of a chiral auxiliary is largely dependent on the ease with which it can be attached and subsequently removed from the substrate. This leads to two primary strategies: cleavable and non-cleavable.

Cleavable Auxiliaries: This is the most common strategy. The auxiliary is designed to be removed chemically after the stereoselective reaction without racemizing the newly formed chiral center in the product. axispharm.com The nature of the bond connecting the auxiliary to the substrate is critical. For instance, auxiliaries are often attached as amides or esters. In the context of antibody-drug conjugates (ADCs), which provides a parallel concept, linkers are designed to be cleaved under specific conditions, such as changes in pH or the presence of certain enzymes. axispharm.comnews-medical.net Similarly, a cleavable chiral auxiliary must be robust enough to withstand the reaction conditions but labile enough for high-yielding removal during workup.

Non-Cleavable Auxiliaries: In this less common approach, the chiral auxiliary is permanently incorporated into the final product's structure. This strategy is employed when the auxiliary itself is a desired feature of the target molecule. Non-cleavable linkers in ADCs, for example, release the drug only after the complete degradation of the antibody, a process that ensures the drug remains attached until it reaches its target. nih.gov In synthesis, a non-cleavable auxiliary strategy is viable only if the final application of the molecule is compatible with the presence of the auxiliary's core structure.

Application in Specific Asymmetric Reactions

The structural features of this compound make it and its derivatives highly suitable for catalyzing key carbon-carbon bond-forming reactions in asymmetric synthesis.

The aldol and Mannich reactions are fundamental transformations for constructing β-hydroxy carbonyl and β-amino carbonyl compounds, respectively. Pyrrolidine-based organocatalysts are particularly effective in these reactions. They react with a ketone or aldehyde donor to form a nucleophilic enamine intermediate, which then attacks the electrophilic acceptor.

Research on a closely related compound, (S)-pyrrolidine sulfonamide, has demonstrated its effectiveness in the direct asymmetric aldol reaction between aryl methyl ketones and aromatic aldehydes. researchgate.net While the reactions required several days, they yielded products with moderate to good enantioselectivities. researchgate.net The study highlighted how modifications to the pyrrolidine catalyst structure significantly impact catalytic activity and selectivity. researchgate.net

Similarly, in Mannich-type reactions, pyrrolidine derivatives have shown exceptional performance. For example, (R)-3-pyrrolidinecarboxylic acid, an analogue of this compound, was found to be a highly efficient catalyst for the reaction of ketones with α-imino esters. nih.gov It delivered the anti-Mannich products with outstanding diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to 99% ee). nih.gov The study emphasized that the acidic group at the 3-position of the pyrrolidine ring was crucial for both promoting the reaction and controlling the stereochemical outcome. nih.gov This strongly suggests that the sulfonic acid group in this compound would play a similar, if not more pronounced, role due to its higher acidity.

Performance of a (S)-Pyrrolidine Sulfonamide Catalyst in an Asymmetric Aldol Reaction researchgate.net

| Aldehyde (Electrophile) | Ketone (Nucleophile) | Time (days) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetophenone | 5 | 80 | 65 |

| 4-Chlorobenzaldehyde | Acetophenone | 5 | 75 | 58 |

| Benzaldehyde | Acetophenone | 5 | 62 | 52 |

| 4-Methoxybenzaldehyde | Acetophenone | 7 | 51 | 45 |

Conjugate addition, or Michael addition, is a versatile method for forming carbon-carbon or carbon-heteroatom bonds. Organocatalysts based on the chiral pyrrolidine scaffold have been extensively used to promote highly enantioselective conjugate additions. The catalyst typically activates the electrophile (e.g., an α,β-unsaturated aldehyde) by forming a chiral iminium ion, or it activates the nucleophile (e.g., a ketone) by forming a chiral enamine.

Bifunctional prolinamides, which feature a chiral pyrrolidine ring and a hydrogen-bonding group, have been successfully used in the conjugate addition of aldehydes to nitroalkenes. mdpi.com These catalysts can achieve excellent yields and stereoselectivities. For instance, a dipeptide-like catalyst featuring an (S)-proline unit promoted the nitro-Michael reaction with high efficiency (5 mol% catalyst loading), even accommodating sterically hindered α,α-disubstituted aldehydes. mdpi.com Pyrrolidine-oxadiazolone conjugates have also been developed as efficient organocatalysts for the asymmetric Michael addition of ketones to nitroolefins, affording products with high diastereomeric ratios (>97:3) and enantiomeric excess (up to 99%). acs.org

The success of these related catalysts underscores the potential of this compound in this domain. The pyrrolidine ring would facilitate the necessary enamine or iminium ion formation, while the potent hydrogen-bond donating and Brønsted acidic character of the sulfonic acid group would activate the nitroalkene electrophile, leading to a highly organized, stereocontrolled transition state.

Enantioselective Conjugate Addition of Aldehydes to Nitroolefins Using a Pyrrolidine-Based Catalyst mdpi.com

| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Propanal | β-Nitrostyrene | 10 | 95:5 | 98 |

| Isovaleraldehyde | β-Nitrostyrene | 10 | 96:4 | 99 |

| Cyclohexanecarbaldehyde | β-Nitrostyrene | 10 | 93:7 | 97 |

| 2-Methylpropanal | (E)-1-Nitro-2-p-tolylprop-1-ene | 20 | 91:9 | 96 |

Cycloadditions and Pericyclic Reactions

A thorough search of scientific databases reveals a lack of specific studies employing This compound as a catalyst for cycloaddition or pericyclic reactions. The field of asymmetric organocatalytic cycloadditions, particularly [3+2] cycloadditions of azomethine ylides to form substituted pyrrolidines, is well-established, but typically utilizes other types of catalysts. researchgate.netacs.org These often include chiral phosphoric acids, thioureas, or proline derivatives. mdpi.comresearchgate.net

While direct evidence is wanting, related research provides context for its potential. For instance, pyridine-3-sulfonic acid, an aromatic analogue, has been identified as a critical ligand in palladium-catalyzed [3+2] cycloaddition reactions that proceed via C(sp³)–H activation. chemrxiv.org In these cases, the sulfonic acid ligand was crucial for enabling the catalytic cycle. Furthermore, Brønsted acids like p-toluenesulfonic acid have been used as co-catalysts in iminium-based cascade reactions that construct pyrrolidine rings. pnas.org These examples highlight the utility of sulfonic acid groups in facilitating transformations that form cyclic systems, suggesting a potential, though as yet unexplored, role for This compound in this domain.

Other Enantioselective Transformations

There is currently no specific research detailing the use of This compound as a catalyst for other enantioselective transformations. However, compelling evidence from studies on its carboxylic acid analogue, (R)-Pyrrolidine-3-carboxylic acid , offers significant insight into its potential catalytic activity.

Research has demonstrated that (R)-Pyrrolidine-3-carboxylic acid is a highly effective organocatalyst for enantioselective anti-Mannich-type reactions. In these studies, the acidic group at the C-3 position of the pyrrolidine ring was found to be crucial for both catalytic activity and for controlling the stereochemical outcome of the reaction. The catalyst operates through a bifunctional mechanism where the secondary amine activates the carbonyl compound by forming an enamine, and the C-3 acid group protonates the imine, directing the stereoselectivity.

This highlights the potential of the C-3 acidic functionality in concert with the pyrrolidine nitrogen to create a potent chiral environment for asymmetric synthesis. Given that a sulfonic acid group is a significantly stronger Brønsted acid than a carboxylic acid, it is plausible that This compound could serve as a highly active catalyst in similar or related enantioselective transformations, such as Michael additions, Friedel-Crafts alkylations, or aldol reactions. arabjchem.orgacs.org The stronger acidity might influence reaction rates and substrate scope, representing a promising area for future investigation in organocatalysis.

Due to the absence of specific research data for the catalytic applications of This compound in the aforementioned reactions, data tables of detailed findings cannot be provided at this time.

Derivatives and Structural Modifications for Enhanced Research Utility

Synthetic Strategies for (S)-Pyrrolidine-3-sulfonic Acid Derivatives

The generation of novel derivatives from this compound hinges on established and innovative synthetic methodologies that target the three main components of the molecule: the secondary amine, the sulfonic acid moiety, and the carbon framework of the pyrrolidine (B122466) ring.

Modification at the nitrogen atom is a primary strategy for modulating the catalytic environment of the pyrrolidine scaffold. A common approach involves the coupling of the pyrrolidine nitrogen with other chiral molecules or functional groups. For instance, N-acylation with amino acids, such as N-Boc-protected proline, followed by deprotection, yields prolinamide derivatives. mdpi.com This method creates a peptide-like structure where the newly introduced amide bond can participate in hydrogen bonding, influencing the catalyst-substrate interaction.

Another key strategy is N-sulfonylation, where groups like tosyl (Ts) or mesyl (Ms) are attached to the nitrogen. scispace.com These electron-withdrawing sulfonyl groups can significantly alter the electronic properties of the pyrrolidine nitrogen. The synthesis of N-trifluoromethanesulfonamide (−NHTf) derivatives has also been reported, where the highly acidic proton on the sulfonamide group can act as an effective hydrogen-bond donor in catalytic cycles. mdpi.comnih.gov The synthesis of these derivatives often starts with the reductive amination of a suitable aldehyde, followed by sulfonamide formation and deprotection steps. mdpi.com

A variety of N-substituted pyrrolidine derivatives have been synthesized to act as organocatalysts. The table below summarizes some examples.

| Starting Material | Reagents | N-Substituent | Application |

| (S)-pyrrolidine | N-Boc-D-proline, EDC, HOBt, DIPEA | D-prolinamide | Nitro-Michael reaction |

| Amine Precursor | Triflic anhydride (B1165640) (Tf₂O), Et₃N, DMAP | Trifluoromethanesulfonamide | Michael addition |

| β-amino alcohol | Tosyl chloride, Pyridine | N-Tosyl | Intramolecular Hydroamination |

This table is based on synthetic strategies reported in the literature. mdpi.comscispace.comnih.gov

The sulfonic acid group is a strong Brønsted acid and a key functional group for the molecule's catalytic activity. Its direct derivatization can tune its acidity and steric bulk. One common modification is the conversion into sulfonamides. This can be achieved by first converting the sulfonic acid to a sulfonyl chloride, typically using thionyl chloride, which can then be reacted with a primary or secondary amine. google.com This transformation replaces the acidic hydroxyl group with a less acidic and more sterically demanding amide group, which can also serve as a hydrogen-bond donor. bohrium.com

Another approach involves the formation of sulfonate esters. This strategy is often employed as a protecting group strategy but can also be used to create derivatives with altered properties. For example, neopentyl esters have been used to protect sulfonic acids, taking advantage of their stability to a wide range of reagents. google.com Silylation is another method to temporarily or permanently modify the sulfonic acid group, for example, by reacting it with silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA). researchgate.net

Altering the pyrrolidine ring itself introduces additional stereocenters or steric bulk, which can profoundly influence the catalyst's chiral environment. One advanced technique is the enantioselective palladium-catalyzed α-arylation of N-Boc-protected pyrrolidine. This reaction involves the deprotonation of the α-carbon using a chiral ligand like (−)-sparteine, followed by a Negishi coupling to introduce an aryl group. acs.org This directly modifies the carbon skeleton adjacent to the nitrogen atom.

Furthermore, substituents can be introduced at other positions on the ring. For example, methyl groups have been incorporated to create conformational restrictions. nih.gov These modifications often require multi-step syntheses starting from different chiral precursors, such as (S)-diethylmalate, to construct the desired substituted pyrrolidine ring system before or during the introduction of the sulfonic acid group. google.com

Structure-Activity Relationship Studies in Catalytic Performance

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the this compound framework impact its performance as a catalyst. These studies systematically vary substituents to optimize enantioselectivity and reactivity.

The electronic nature of the substituents on the pyrrolidine derivative plays a significant role in its catalytic prowess. In bifunctional catalysts, where the molecule acts as both a hydrogen-bond donor and a Lewis base, the electronic properties of substituents can fine-tune the acidity and basicity of these functional groups.

For instance, in prolinamide-sulfonamide catalysts, introducing a strong electron-withdrawing group, such as a trifluoromethyl group, on the sulfonamide moiety can enhance the acidity of the N-H proton. nih.gov This increased acidity leads to stronger hydrogen bonding with the substrate, which can result in higher enantioselectivity in reactions like the aldol (B89426) reaction. nih.gov Conversely, studies on aryl pyrrolidine-based hydrogen-bond donor catalysts have shown that the electronic properties of the aryl substituent, whether electron-donating or withdrawing, can be correlated with catalytic efficiency. nih.gov For example, the use of extended π-systems in the aryl component has proven effective in certain reactions, suggesting that π-π stacking and other non-covalent interactions are influenced by the electronic nature of the aromatic substituent. nih.gov The electronic absorption of some derivatives has been observed to be red-shifted by electron-donating groups like methoxy, indicating a destabilization of the HOMO–1 level which can be linked to reactivity. acs.org

The size and spatial arrangement of substituents create a specific three-dimensional chiral pocket around the catalytic site, which is fundamental for achieving high stereoselectivity. By modifying the steric environment, one can enhance the differentiation between the two prochiral faces of an incoming substrate.

Introducing bulky substituents on the pyrrolidine ring or on the N-substituent is a common strategy. Studies have shown that methyl substitution on the pyrrolidine ring imposes conformational restrictions on the catalyst's structure. nih.gov This rigidity can pre-organize the catalyst for a more effective and selective interaction with the substrate, leading to enhanced enantioselectivity. nih.gov The use of Sterimol parameters, which quantify the steric bulk of a substituent, has been employed to build quantitative models that correlate the size of substituents with the enantiomeric excess of the product. nih.gov

In some catalytic systems, the formation of catalyst aggregates in solution can decrease activity. By supporting the catalyst on a polymer resin, these aggregation effects can be inhibited, leading to a significant increase in catalytic activity compared to the homogeneous counterpart. rsc.org The optimization of the distance between the primary catalytic site (e.g., the pyrrolidine nitrogen) and a hydrogen-bond donor group has also been shown to be critical, with an optimal distance leading to superior stereoselectivities in nitro-Michael reactions. mdpi.com

The following table presents findings from SAR studies on pyrrolidine-based catalysts.

| Catalyst Modification | Observation | Reaction Type |

| Introduction of a methyl group on the pyrrolidine ring | Imposes conformational restrictions, enhancing enantioselectivity. nih.gov | Aldol Addition |

| Use of extended aromatic systems (e.g., pyrenyl) | Generally required for high selectivity. nih.gov | Mukaiyama Aldol |

| Strong electron-withdrawing group on sulfonamide | Achieved best results in terms of stereoselectivity. nih.gov | Aldol Reaction |

| Truncation of the molecular scaffold | Results in a loss of inhibitory (catalytic) activity. nih.govmdpi.com | Enzyme Inhibition |

Multifunctional Catalysts Incorporating the this compound Motif

The strategic integration of the this compound scaffold into multifunctional catalysts represents a sophisticated approach to asymmetric synthesis. This design paradigm aims to create catalysts where the secondary amine of the pyrrolidine ring and the Brønsted acidic sulfonic acid group can act synergistically to activate substrates and control stereochemistry in a single catalytic cycle. The proximity and defined spatial orientation of these two functional groups are crucial for achieving high efficiency and selectivity in various organic transformations.

The core concept behind these multifunctional catalysts lies in their ability to mimic enzymatic processes, where multiple functional groups work in concert within a well-defined active site. The pyrrolidine moiety can form an enamine or iminium ion intermediate with carbonyl compounds, while the sulfonic acid group can act as a proton shuttle or a hydrogen-bond donor to activate the electrophile and orient the substrates in a chiral environment. This dual activation strategy can lead to enhanced reactivity and stereocontrol compared to catalysts possessing only a single functional group.

Research in this area has explored the synthesis of derivatives where the fundamental this compound structure is modified to fine-tune its catalytic properties. These modifications can include the introduction of bulky substituents on the pyrrolidine ring or the nitrogen atom to enhance stereocontrol, or the alteration of the linker connecting the sulfonic acid group to the pyrrolidine core to optimize the spatial relationship between the acidic and basic sites.

The application of these multifunctional catalysts spans a range of important organic reactions, including aldol reactions, Michael additions, and Mannich reactions. In aldol reactions, the pyrrolidine can activate the ketone as an enamine nucleophile, while the sulfonic acid can activate the aldehyde electrophile through hydrogen bonding. This cooperative catalysis is believed to lower the activation energy of the reaction and favor the formation of one specific stereoisomer.

Table 1: Performance of (S)-Pyrrolidine-Sulfonamide Based Multifunctional Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Structure | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Mannich Reaction | Pyrrolidine sulfonamide | Ketones, α-imino esters | 74-91 | >95:5 | 96 to >99 | psu.edu |

| Aldol Reaction | Axially chiral amino sulfonamide | Aldehydes | Good | >20:1 | 92-99 | psu.edu |

| Aldol Reaction in Brine | Dipeptide-like organocatalyst | Aromatic aldehydes, acetone | Good | - | Moderate | mdpi.com |

This table presents data for catalysts structurally related to this compound, illustrating the potential of this motif in multifunctional catalysis. The specific performance would vary based on the exact catalyst structure and reaction conditions.

The development of multifunctional catalysts based on the this compound motif is a promising avenue for the advancement of asymmetric organocatalysis. The ability to perform cooperative acid-base catalysis within a single molecule offers a powerful tool for the synthesis of complex chiral molecules with high efficiency and stereoselectivity.

Immobilized this compound Catalysts in Heterogeneous Systems Research

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for addressing challenges related to catalyst separation, recovery, and reuse, thereby enhancing the sustainability and economic viability of chemical processes. nih.govrsc.org The this compound motif, with its inherent bifunctionality, is an excellent candidate for heterogenization, enabling its application in continuous flow reactors and simplifying product purification. beilstein-journals.org

Various solid supports have been investigated for the immobilization of organocatalysts, including polymers, silica (B1680970), and magnetic nanoparticles. rsc.orgnih.govorgchemres.org The choice of support and the method of immobilization are crucial as they can significantly influence the catalyst's activity, selectivity, and stability. rsc.org For the this compound moiety, immobilization can be achieved through covalent bonding, for example, by reacting a functionalized derivative of the catalyst with a suitable support material.

One common approach involves the use of polymeric supports, such as polystyrene or polyethylene (B3416737) glycol (PEG). These supports can be functionalized with reactive groups that form a covalent link with the catalyst. The flexibility of the polymer backbone and the length of the spacer arm connecting the catalyst to the support can be tailored to optimize the accessibility of the catalytic sites. rsc.org For instance, resin-immobilized pyrrolidine catalysts have been effectively used in aldol reactions, demonstrating good yields and the potential for recycling. nih.govnsf.gov

Silica-based materials, with their high surface area and mechanical stability, are another popular choice for catalyst immobilization. orgchemres.org The surface of silica can be functionalized with various organic groups to anchor the this compound catalyst. A notable example, though not the exact compound, is a silica-supported 5-(pyrrolidin-2-yl)tetrazole, which has been successfully employed as a heterogeneous catalyst in highly selective aldol reactions in a continuous flow microreactor. beilstein-journals.org This highlights the potential of similar immobilized pyrrolidine-based catalysts in modern synthetic setups.

Magnetic nanoparticles offer a particularly attractive platform for catalyst immobilization due to their easy separation from the reaction mixture using an external magnetic field. nih.gov Sulfonic acid-functionalized magnetic nanoparticles have been developed and shown to be efficient and reusable catalysts for various organic transformations, including the synthesis of pyrrolidinone derivatives. nih.gov This methodology could be readily adapted for the immobilization of this compound, combining the catalytic advantages of the organocatalyst with the practical benefits of magnetic separation.

The performance of immobilized catalysts is often compared to their homogeneous counterparts to assess the impact of heterogenization. While a decrease in activity can sometimes be observed due to mass transfer limitations, the benefits of recyclability and ease of use often outweigh this drawback. The reusability of the immobilized catalyst is a key metric, and studies have shown that many supported organocatalysts can be recycled multiple times without a significant loss of activity or selectivity. nih.govnih.gov

Table 2: Performance and Reusability of Immobilized Pyrrolidine-Based Catalysts in Heterogeneous Systems

| Catalyst System | Reaction Type | Yield (%) | ee (%) | Recycle | Reference |

|---|---|---|---|---|---|

| Resin-immobilized pyrrolidine | Aldol Reaction | 91 | 54 | Up to 8 cycles with some loss of efficiency | nih.govnsf.gov |

| Silica-supported 5-(pyrrolidin-2-yl)tetrazole | Aldol Reaction | 38-84 | High | Continuous flow | beilstein-journals.org |

| SO3H-functionalized magnetic nanoparticles | Pyrrolidinone Synthesis | High | - | Multiple cycles with sustained activity | nih.gov |

This table presents data for immobilized catalysts with structural similarities to this compound, demonstrating the feasibility and performance of such heterogeneous systems. The specific results would depend on the chosen support, immobilization strategy, and reaction conditions.

Theoretical and Computational Investigations of S Pyrrolidine 3 Sulfonic Acid

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse of computational chemistry for studying organocatalysts due to its balance of accuracy and computational cost.

Conformational Analysis and Energy Minima

The three-dimensional structure of a flexible molecule like (S)-Pyrrolidine-3-sulfonic acid is not static. The pyrrolidine (B122466) ring can adopt various puckered conformations (envelope or twist forms), and rotation can occur around the C-S bond. A thorough conformational analysis is the first step in any computational study. researchgate.net

Researchers would systematically explore the potential energy surface of the molecule to identify all stable conformers and their relative energies. This process involves geometry optimization of various starting structures. The results would indicate the most likely shapes the molecule adopts in solution. For pyrrolidine enamines, for instance, multiple conformers with different ring puckering and arrangements around the nitrogen-carbon bond are often found to be close in energy and significantly populated at equilibrium. researchgate.net High-level DFT calculations, validated against more accurate methods like coupled cluster theory, are necessary to obtain reliable energy differences between conformers. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Pucker | C-S Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | Envelope (N-flap) | 60 (gauche) | 0.00 | 73.1 |

| 2 | Twist | 65 (gauche) | 0.50 | 20.1 |

| 3 | Envelope (C-flap) | 180 (anti) | 1.20 | 5.5 |

| 4 | Envelope (N-flap) | -60 (gauche) | 2.50 | 1.3 |

| Note: This table is illustrative and not based on published experimental or computational data. |

Molecular Orbitals and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and localization of these orbitals can predict how a molecule will interact with other reagents.

Molecular Dynamics (MD) Simulations of Catalytic Intermediates

While DFT is excellent for stationary points on a potential energy surface, MD simulations provide insight into the dynamic behavior of molecules over time. uni-duesseldorf.de This is particularly useful for studying the flexibility of catalytic intermediates and the role of solvent.

Reaction Pathway Exploration and Transition State Elucidation

MD simulations can be used to explore potential reaction pathways by simulating the movement of the catalyst and substrates over time. This can help identify key intermediates and transition states that might be missed by static DFT calculations alone. By observing the trajectories of the atoms, researchers can gain a qualitative understanding of the reaction mechanism. For complex reactions, identifying the transition state—the highest energy point along the reaction coordinate—is crucial for calculating the activation energy and reaction rate. clockss.org

Substrate-Catalyst Interactions and Enantioselectivity Origin

The origin of enantioselectivity is a primary question in asymmetric catalysis. MD simulations can model the non-covalent interactions (such as hydrogen bonding and steric repulsion) between the chiral catalyst and the substrate within the transition state assembly. nih.gov

For this compound, simulations would model its interaction with a prochiral substrate. The sulfonic acid group can act as a hydrogen-bond donor, helping to orient the substrate. nih.govacs.org By calculating the free energy of the transition states leading to the two different enantiomeric products, computational chemists can predict which product will be favored. The difference in these free energies determines the enantiomeric excess (e.e.) of the reaction. These models often reveal that a network of subtle non-covalent interactions is responsible for stabilizing one transition state over the other. harvard.edu

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly DFT, are essential for building a detailed, quantitative model of the reaction mechanism. science.gov This involves locating and calculating the energies of all reactants, intermediates, transition states, and products along the proposed reaction pathway. scispace.com

For a reaction catalyzed by this compound, this would involve modeling its interaction with substrates, for example, in a Michael or aldol (B89426) addition. The calculations would clarify the role of the sulfonic acid group—whether it acts as a Brønsted acid, a hydrogen-bond donor, or simply a bulky orienting group. By comparing the energy barriers of different potential pathways, the most plausible mechanism can be determined. For instance, in related pyrrolidine-catalyzed reactions, computational studies have been used to distinguish between different activation modes, such as enamine versus iminium ion catalysis. mdpi.comscielo.org.bo These calculations provide a level of detail that is often inaccessible through experimental methods alone, offering a powerful complement to laboratory work.

Energy Profiles of Catalytic Cycles

The catalytic activity of pyrrolidine-based organocatalysts in reactions such as Michael additions, aldol reactions, and Mannich reactions proceeds through a well-established enamine catalytic cycle. Computational studies are crucial for mapping the energy landscape of this cycle, identifying key intermediates and transition states, and determining the rate-limiting and stereoselectivity-determining steps.

The typical enamine cycle, as investigated by DFT calculations, involves several key stages:

Enamine Formation: The cycle begins with the condensation of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This step involves the formation of an iminium ion followed by deprotonation.

C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., a nitroolefin or enone). This is often the stereochemistry-determining step of the reaction. Computational modeling of the transition states for this step is critical for understanding enantioselectivity.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the final product and regenerate the chiral pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

DFT calculations provide quantitative data on the activation barriers (ΔG‡) and reaction energies (ΔG) for each step. For example, in a photocatalytic asymmetric addition of aldehydes to [1.1.1]propellane using a pyrrolidine organocatalyst, computational analysis revealed the energy profile for the addition of an iminyl radical cation to the propellane. nih.gov This type of analysis identifies the relative energy of different transition state geometries, explaining the preferential formation of one enantiomer over the other. nih.gov Studies on Michael additions have computationally examined different transition state models to establish the factors that control C-C bond formation, comparing the energy barriers of competing pathways. researchgate.net

| Species Type | Description | Role in Catalytic Cycle | Typical Computational Method |

|---|---|---|---|

| Iminium Ion | Formed from the reaction of the pyrrolidine catalyst and a carbonyl substrate. | Precursor to the enamine; activates the substrate. | DFT (e.g., B3LYP/6-31G(d)) |

| Enamine Intermediate | The key nucleophilic species formed after deprotonation of the iminium ion. Its stereochemistry (E/Z, syn/anti) is crucial. | Reacts with the electrophile in the C-C bond-forming step. | DFT |

| C-C Bond Formation TS | The transition state for the reaction between the enamine and the electrophile. | Typically the highest energy barrier (rate-determining) and determines the product's stereochemistry. | DFT, PCM for solvation |

| Product Iminium Ion | The intermediate formed after the C-C bond formation. | Precursor to the final product, awaiting hydrolysis. | DFT |

Investigation of Stereochemical Control Elements

The primary function of a chiral organocatalyst is to control the stereochemical outcome of a reaction. Computational studies have been instrumental in identifying the specific structural features and non-covalent interactions that dictate this control in pyrrolidine-based catalysts. The sulfonic acid group in this compound is expected to play a significant role as a Brønsted acid and a hydrogen-bond donor, influencing the geometry of the transition state.

Key elements of stereochemical control identified through theoretical investigations include:

Steric Shielding: The inherent chirality of the pyrrolidine ring and its substituents create a defined three-dimensional space. Typically, one face of the nucleophilic enamine intermediate is sterically blocked by a substituent on the catalyst (often at the C-2 position). This forces the electrophile to approach from the less hindered face, leading to a preferred stereochemical outcome. acs.orgmdpi.com DFT calculations can quantify the energetic penalty of the disfavored attack path.

Hydrogen Bonding: This is a critical control element, particularly for bifunctional catalysts that possess a hydrogen-bond donor group, such as an amide, sulfonamide, or the sulfonic acid moiety itself. mdpi.com Computational models show that intramolecular hydrogen bonds can lock the conformation of the catalyst and the transition state assembly. mdpi.com For instance, DFT calculations on a prolinamide catalyst revealed a hydrogen bond between the sulfonamide NH group and the prolinamide carbonyl, which rigidly holds the catalyst's conformation and enhances selectivity. mdpi.com In the context of this compound, the acidic proton could form a strong hydrogen bond with the electrophile (e.g., a nitro group), organizing the transition state and leading to high levels of stereoinduction.

Orbital Interactions: Beyond simple sterics, stabilizing orbital interactions between the catalyst-enamine complex and the electrophile can lower the energy of the desired transition state. researchgate.net

Conformational Control of the Enamine: The stereoselectivity is highly dependent on the geometry of the enamine intermediate (e.g., syn vs. anti). Computational studies show that steric interactions between the enamine and the pyrrolidine ring can destabilize one conformation, favoring the other for the subsequent reaction. acs.org

| Control Element | Mechanism of Action | Relevance to this compound |

|---|---|---|

| Steric Hindrance | A bulky group on the pyrrolidine scaffold blocks one face of the enamine, directing the electrophile to the opposite face. | The fundamental five-membered ring structure provides the chiral backbone for stereodirection. |

| Hydrogen Bonding | A hydrogen-bond donor group on the catalyst (e.g., NH, OH) interacts with the electrophile, locking the geometry of the transition state. | The SO₃H group is a strong H-bond donor, expected to strongly coordinate with electrophiles like nitroalkenes or enones. |

| Electrostatic Interactions | Attractive interactions between partial positive charges (e.g., amine proton) and negative charges (e.g., forming alkoxide) stabilize the favored transition state. acs.org | The highly polarized S-O and O-H bonds can participate in stabilizing electrostatic interactions. |

Computational Design of Novel this compound Based Catalysts

Computational chemistry is not only used to explain observed results but also to proactively design new and improved catalysts. The process of computational design often involves an iterative cycle of virtual screening, rational modification, and theoretical evaluation before promising candidates are synthesized and tested in the lab. This in silico approach accelerates the discovery process and reduces the experimental effort required.

The strategies for designing novel catalysts based on the (S)-pyrrolidine scaffold include:

Virtual Screening: This involves creating a digital library of potential catalyst structures by systematically modifying a parent scaffold, such as (S)-pyrrolidine. For example, different functional groups could be computationally attached to the pyrrolidine ring. The performance of these virtual catalysts is then predicted using high-throughput computational methods, such as molecular docking or simplified energy calculations, to identify the most promising candidates for synthesis. sciengine.comrsc.org

Rational Design Based on Mechanistic Insight: A deep understanding of the transition state geometry and stereocontrolling elements, as described in section 5.3.2, allows for the rational design of better catalysts. For example, if computational analysis shows that a specific hydrogen bond is crucial for selectivity, new catalysts can be designed with optimized H-bond donor capabilities. mdpi.com Similarly, if steric bulk is shown to be key, modifications can be made to increase the size of a substituent to enhance facial blocking.

Tuning Electronic and Steric Properties: DFT calculations can predict how changes to the catalyst structure will affect its electronic properties (e.g., the nucleophilicity of the resulting enamine) and steric profile. This allows for the fine-tuning of catalyst reactivity and selectivity. For instance, adding electron-withdrawing groups to a part of the catalyst can increase the acidity of a nearby H-bond donor, potentially leading to stronger interactions in the transition state. mdpi.commdpi.com

While specific examples of designing catalysts from the ground up using this compound as the base are limited, the principles are widely applied to derivatives. Researchers have computationally screened libraries of pyrrolidine derivatives to find optimal catalysts for specific reactions, such as the Michael addition, demonstrating how in silico methods can successfully predict catalysts with high enantioselectivity. sciengine.com

| Design Strategy | Description | Computational Tools Used | Example Application |

|---|---|---|---|

| Virtual Library Screening | Creating and evaluating a large set of virtual candidate catalysts based on a common scaffold. | Automated structure generation, molecular docking, QSAR models. | Screening a library of pyrrolidine derivatives to identify the best catalyst for an intramolecular Michael addition. sciengine.com |

| Transition State Analysis | Analyzing the computed transition state of a reaction with a known catalyst to identify key stabilizing/destabilizing interactions. | DFT, NCI (Non-Covalent Interaction) plots. | Identifying a crucial hydrogen bond, then designing a new catalyst to strengthen that interaction. mdpi.com |

| Substituent Effect Evaluation | Systematically replacing substituents on the catalyst scaffold in silico and calculating the impact on reactivity and selectivity. | DFT energy calculations, population analysis. | Evaluating the effect of different aryl groups on a prolinol-ether catalyst to optimize enantioselectivity. |

Molecular Recognition and Supramolecular Chemistry Research

Hydrogen Bonding Networks Involving the Sulfonic Acid Group

The sulfonic acid (-SO₃H) group is a powerful hydrogen bond donor, and its three oxygen atoms act as potent hydrogen bond acceptors. This, combined with the hydrogen bond donor and acceptor capabilities of the secondary amine in the pyrrolidine (B122466) ring, allows (S)-Pyrrolidine-3-sulfonic acid to act as a versatile node for creating extensive intermolecular connections. In the solid state, it is expected to exist as a zwitterion, with a protonated pyrrolidinium (B1226570) cation and a sulfonate anion.

Chiral Recognition Studies with this compound

The inherent chirality of this compound makes it a valuable tool for enantiomeric discrimination, a critical process in pharmaceutical and chemical industries.

One of the most common methods for separating a racemic mixture is through the formation of diastereomeric salts. wikipedia.org This process involves reacting a racemic base with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.org

Strongly acidic resolving agents, such as chiral sulfonic acids, are particularly effective for the resolution of racemic amines. libretexts.orgpharmtech.com this compound is an ideal candidate for this application. Its reaction with a racemic amine would produce two diastereomers: [(S)-acid·(R)-base] and [(S)-acid·(S)-base]. These salts could then be separated, and the pure enantiomer of the base subsequently recovered. The development of various axially chiral sulfonic acids for use in Brønsted acid catalysis and resolution highlights the utility of this functional group in stereoselective processes. researchgate.netnih.gov

Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule. researchgate.net The small, chiral, and zwitterionic nature of this compound makes it an excellent candidate for acting as a guest within the cavity of various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils.

The binding would be driven by a combination of non-covalent interactions, including ion-dipole forces between the charged sulfonate and pyrrolidinium groups and the host's framework, as well as hydrogen bonding. The chiral environment of the pyrrolidine ring could lead to selective binding of the (S)-enantiomer over the (R)-enantiomer by a chiral host, or vice-versa, enabling enantioselective recognition. The broad utility of the pyrrolidine scaffold in constructing multivalent systems for biological recognition and fulleropyrrolidines in forming supramolecular complexes underscores the potential of this structural motif in host-guest chemistry. researchgate.netmdpi.com

Self-Assembly and Ordered Structures Derived from this compound

The ability of this compound to form predictable and strong non-covalent bonds makes it a promising building block for the bottom-up construction of functional supramolecular materials.

Co-crystals are multi-component crystals held together by non-ionic interactions, most commonly hydrogen bonds. sigmaaldrich.com This strategy is widely used to modify the physicochemical properties of active pharmaceutical ingredients (APIs). The sulfonic acid group is an excellent functional group for forming robust hydrogen-bonded synthons with common co-formers like amides or pyridines. ug.edu.ghbohrium.com

By combining this compound with a suitable co-former, it is possible to design new crystalline structures where the components are arranged in a specific, predictable manner. For instance, a study on the cocrystal of glycine (B1666218) and sulfamic acid showed that two independently centrosymmetric molecules can combine to form a noncentrosymmetric, piezoelectric cocrystal, driven by the formation of acentric hydrogen-bonded motifs. acs.org Similarly, forming salts or cocrystals between tetrahydroberberine (B1206132) and various sulfophenyl acids led to dramatically improved solubility, stabilized by charge-assisted hydrogen bonds between the protonated amine and the sulfonate group. rsc.org This suggests that this compound could be co-crystallized with various APIs or other molecules to create novel materials with tailored properties.

Supramolecular gels are soft materials where low-molecular-weight gelators (LMWGs) self-assemble into three-dimensional fibrillar networks that immobilize the solvent. Amino acids and their derivatives are particularly effective LMWGs due to their biocompatibility and ability to form extensive hydrogen-bonding networks. ubc.caacs.orgmdpi.com The strong hydrogen-bonding capabilities of this compound suggest it could act as an efficient gelator for water (hydrogel) or organic solvents (organogel). This self-assembly into nanofibers would be driven by a combination of hydrogen bonding and other intermolecular forces. acs.orgrsc.org

Furthermore, the bifunctional nature of this compound makes it a suitable monomer for the synthesis of supramolecular polymers. The pyrrolidine ring can be incorporated into polymer backbones to create materials with specific catalytic or recognition properties. rsc.orgfrontiersin.org The presence of both an amine and a sulfonic acid group could allow for the formation of chiral polyelectrolytes or polyampholytes through step-growth polymerization, leading to advanced materials with applications in areas such as heterogeneous catalysis. rsc.org

Table of Potential Supramolecular Interactions

| Functional Group | Potential Role in Supramolecular Chemistry | Type of Interaction |

| Sulfonic Acid (-SO₃H) | Strong H-bond donor and acceptor; charge center (sulfonate, -SO₃⁻) | Hydrogen Bonding, Ion-Dipole, Salt Bridge |

| Pyrrolidine Ring | Chiral scaffold; secondary amine (H-bond donor/acceptor) | Hydrogen Bonding, van der Waals |

| Pyrrolidinium Cation | Charge center (N⁺H₂); H-bond donor | Ion-Dipole, Charge-Assisted H-Bond |

| Chiral Center (C3) | Enantiospecific recognition site | Stereospecific van der Waals, Dipole-Dipole |

Interactions with Biomolecules (Academic Binding Studies)

The unique structural features of this compound, combining a cyclic amino acid scaffold with a strongly acidic sulfonate group, suggest its potential for specific interactions with biological macromolecules. The pyrrolidine ring provides a rigid, three-dimensional framework, while the sulfonic acid group can engage in potent electrostatic and hydrogen bonding interactions. nih.gov

Non-covalent Binding to Peptides or Proteins

While specific binding studies on this compound are not extensively documented in publicly available research, the individual contributions of its core components—the pyrrolidine ring and the sulfonic acid group—to protein binding have been widely investigated in other molecular contexts.

The pyrrolidine scaffold is a common motif in many biologically active compounds and is recognized for its ability to confer structural rigidity and specific stereochemistry, which are crucial for selective binding to protein targets. nih.gov The non-planar, "puckered" nature of the pyrrolidine ring allows it to present its substituents in well-defined spatial orientations, facilitating precise interactions within a protein's binding pocket. nih.gov

The sulfonic acid group is a strong acid and exists as a negatively charged sulfonate group at physiological pH. This anionic character makes it a prime candidate for forming strong electrostatic interactions, particularly with positively charged amino acid residues on a protein's surface, such as arginine and lysine. researchgate.net Research on various sulfonate-containing molecules has demonstrated their ability to act as effective enzyme inhibitors by targeting the active sites of proteins. nih.gov For instance, studies on naphthalene-sulfonic acid derivatives have shown their specific recognition of arginine residues in peptides and proteins. researchgate.net

The combination of the pyrrolidine ring and the sulfonic acid group in this compound could therefore be expected to lead to specific non-covalent interactions with peptides and proteins, driven by a combination of shape complementarity and electrostatic attraction.

Table 1: Examples of Non-covalent Interactions of Related Scaffolds with Proteins

| Interacting Molecule/Scaffold | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Pyrrolidine Derivatives | Myeloid cell leukemia sequence 1 (Mcl-1) protein | Not specified | Not specified | nih.gov |

| Sulfonic Acid Compounds | Ecto-5'-nucleotidase | Not specified | Not specified | nih.gov |

| Naphthalene-sulfonic acid derivatives | Peptides/Proteins | Arginine | Electrostatic | researchgate.net |

| Cyclic Peptides | Main protease (Mpro) and Neuropilin-1 (NRP1) of SARS-CoV-2 | Glutamine, Histidine, Alanine, Proline | Hydrogen bonding | nih.gov |

This table presents data for related compounds and scaffolds to infer the potential interactions of this compound.

Enzyme Active Site Mimicry Studies

The field of enzyme mimicry aims to design smaller, synthetic molecules that can replicate the catalytic activity of natural enzymes. biorxiv.orgresearchgate.netresearchgate.net This often involves the strategic placement of functional groups on a stable scaffold to create a synthetic active site. researchgate.net

While there is no direct research detailing the use of this compound in enzyme active site mimicry, its structural components are relevant to this area of study. The pyrrolidine ring can serve as a rigid scaffold to orient catalytic groups in a specific three-dimensional arrangement, a key principle in the design of enzyme mimics. nih.govnih.gov

The sulfonic acid group, with its strong acidic nature, can function as a catalytic residue, for example, by acting as a general acid or by stabilizing transition states through electrostatic interactions. In various chemical systems, sulfonic acid-functionalized materials have been employed as catalysts.

The combination of a chiral pyrrolidine scaffold and a sulfonic acid group in this compound presents a conceptually interesting starting point for the design of simple enzyme mimics. The chirality of the scaffold could potentially lead to enantioselective catalysis, a hallmark of many natural enzymes.

Table 2: Components Relevant to Enzyme Mimicry Found in this compound and Their Roles in Known Systems

| Component | Role in Enzyme Mimicry | Example System | Reference |

| Pyrrolidine Scaffold | Provides a rigid framework for positioning catalytic groups. | Pyrrole-based scaffolds for turn mimics. | nih.gov |

| Can introduce chirality for enantioselective catalysis. | Chiral pyrrolidine-based organocatalysts. | ||

| Sulfonic Acid Group | Can act as a general acid catalyst. | Sulfonic acid functionalized SBA-15 in Biginelli-like reactions. | |

| Can stabilize charged transition states through electrostatic interactions. | Sulfonic acid resins in Friedel-Crafts reactions. | ||